3-(Phenylselanylmethyl)aniline;hydrochloride
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Overview
Description
3-(Phenylselanylmethyl)aniline;hydrochloride is an organic compound that features a phenylselanyl group attached to a methyl group, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylselanylmethyl)aniline;hydrochloride can be achieved through several methods. One common approach involves the reaction of aniline with phenylselanyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Phenylselanylmethyl)aniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the phenylselanyl group to phenylselenol.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylselanyl group can yield selenoxide derivatives, while reduction can produce phenylselenol .
Scientific Research Applications
3-(Phenylselanylmethyl)aniline;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of seleno compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, including enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where selenium compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 3-(Phenylselanylmethyl)aniline;hydrochloride involves its interaction with molecular targets such as enzymes and cellular receptors. The phenylselanyl group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. These interactions can modulate various biological processes, including apoptosis and inflammation .
Comparison with Similar Compounds
Similar Compounds
Aniline: A simpler aromatic amine with a wide range of applications in the chemical industry.
Phenylselenol: A related compound with a phenylselanyl group but lacking the aniline moiety.
Selenoxides: Oxidized derivatives of seleno compounds with distinct chemical properties.
Uniqueness
3-(Phenylselanylmethyl)aniline;hydrochloride is unique due to the presence of both the phenylselanyl and aniline groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
87740-24-7 |
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Molecular Formula |
C13H14ClNSe |
Molecular Weight |
298.68 g/mol |
IUPAC Name |
3-(phenylselanylmethyl)aniline;hydrochloride |
InChI |
InChI=1S/C13H13NSe.ClH/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13;/h1-9H,10,14H2;1H |
InChI Key |
OHNWLIPTJQXOGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]CC2=CC(=CC=C2)N.Cl |
Origin of Product |
United States |
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